![molecular formula C10H10N2OS B2886310 4-Cyclobutoxythieno[3,2-d]pyrimidine CAS No. 2175979-36-7](/img/structure/B2886310.png)
4-Cyclobutoxythieno[3,2-d]pyrimidine
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Overview
Description
“4-Cyclobutoxythieno[3,2-d]pyrimidine” is a compound that falls under the category of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exist in numerous natural and synthetic forms .
Molecular Structure Analysis
Thienopyrimidines, including “4-Cyclobutoxythieno[3,2-d]pyrimidine”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “4-Cyclobutoxythieno[3,2-d]pyrimidine” is not detailed in the available resources.Chemical Reactions Analysis
Thienopyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The specific chemical reactions involving “4-Cyclobutoxythieno[3,2-d]pyrimidine” are not detailed in the available resources.Scientific Research Applications
Anti-inflammatory Pharmacology
4-Cyclobutoxythieno[3,2-d]pyrimidine: derivatives have been studied for their potential anti-inflammatory properties. Research indicates that pyrimidines can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that compounds like 4-Cyclobutoxythieno[3,2-d]pyrimidine could be synthesized to develop new anti-inflammatory drugs with enhanced activities and minimal toxicity.
Photochemical Synthesis
The compound has applications in photochemical synthesis, where it can be used in the construction of pyrano[2,3-d]pyrimidine scaffolds. This process involves a green tandem method for the metal-free synthesis of these scaffolds, employing photo-excited organic dyes like Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalysts . Such methods are valued for their atom economy, energy efficiency, and potential for industrial application.
Mechanism of Action
Target of Action
For instance, pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit tyrosine kinases , and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR) .
Mode of Action
For example, some pyrimidine derivatives inhibit their targets by binding to the active site and preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the de novo pyrimidine biosynthesis pathway, which is indispensable in proliferating cells . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
The intracellular activation involves several metabolic steps including sequential phosphorylation of the pyrimidine analogue to its monophosphate, diphosphate, and triphosphate .
Result of Action
Similar pyrimidine derivatives have been reported to have significant anticancer activity against various cancer cell lines . For instance, some pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
The activity of similar pyrimidine derivatives has been reported to be influenced by various factors such as the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
Safety and Hazards
While the specific safety and hazards of “4-Cyclobutoxythieno[3,2-d]pyrimidine” are not detailed in the available resources, it is generally advised that proper safety precautions should be taken during production, storage, transportation, and usage of such compounds to prevent contact, inhalation, and fire hazards .
Future Directions
properties
IUPAC Name |
4-cyclobutyloxythieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-7(3-1)13-10-9-8(4-5-14-9)11-6-12-10/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAYOTNYAKURNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutoxythieno[3,2-d]pyrimidine |
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